C.I. Mordant blue 9, disodium salt
Overview
Description
C.I. Mordant blue 9, disodium salt is a useful research compound. Its molecular formula is C16H9ClN2Na2O8S2 and its molecular weight is 502.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
The primary targets of “C.I. Mordant blue 9, disodium salt” are likely to be biological tissues, where it binds to specific molecules, aiding in their visualization under a microscope .
Mode of action
While the exact mode of action is not specified, dyes like “C.I. Mordant blue 9, disodium salt” typically work by binding to specific types of molecules in the tissue being studied. This binding allows the molecules to be seen more easily under a microscope .
Biochemical pathways
As a staining dye, “CIInstead, it helps visualize biological structures, potentially highlighting alterations in these structures .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “CIIt is applied directly to the tissue sample to be studied .
Result of action
The result of applying “C.I. Mordant blue 9, disodium salt” is the staining of specific structures within the tissue sample, which can then be visualized under a microscope .
Action environment
The efficacy and stability of “C.I. Mordant blue 9, disodium salt” can be influenced by factors such as the pH of the solution it is in, the temperature, and the specific characteristics of the tissue it is applied to .
Properties
IUPAC Name |
disodium;6-[(5-chloro-2-hydroxy-3-sulfonatophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O8S2.2Na/c17-8-6-12(16(21)14(7-8)29(25,26)27)19-18-11-5-4-9-10(15(11)20)2-1-3-13(9)28(22,23)24;;/h1-7,20-21H,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDODHCPLWXDSI-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2O)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)[O-])O)C(=C1)S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2Na2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063104 | |
Record name | C.I. Mordant Blue 9, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3624-68-8 | |
Record name | 1-Naphthalenesulfonic acid, 6-(2-(5-chloro-2-hydroxy-3-sulfophenyl)diazenyl)-5-hydroxy-, sodium salt (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003624688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | C.I. Mordant Blue 9, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 6-(5-chloro-2-hydroxy-4-sulphophenylazo)-5-hydroxynaphthalene-1-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.754 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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